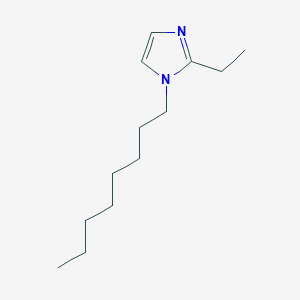
1-n-Octyl-2-ethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-n-Octyl-2-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with an octyl and an ethyl group attached to the imidazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-n-Octyl-2-ethylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for imidazoles often involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis platforms to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
1-n-Octyl-2-ethylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazole derivatives .
Scientific Research Applications
1-n-Octyl-2-ethylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 1-n-Octyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can also interact with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
1-n-Octyl-2-ethylimidazole can be compared with other imidazole derivatives, such as:
1-Octyl-1H-imidazole: Similar in structure but lacks the ethyl group, which may affect its chemical reactivity and applications.
2-Ethyl-1H-imidazole: Lacks the octyl group, which may influence its solubility and interaction with other molecules.
1-Methyl-2-ethyl-1H-imidazole: Another derivative with different alkyl groups, which can lead to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of octyl and ethyl groups, which impart distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H24N2 |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-ethyl-1-octylimidazole |
InChI |
InChI=1S/C13H24N2/c1-3-5-6-7-8-9-11-15-12-10-14-13(15)4-2/h10,12H,3-9,11H2,1-2H3 |
InChI Key |
KKPMURIIBZSVGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CN=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-Pyrrole-2-carboxylic acid](/img/structure/B8580758.png)

![5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one](/img/structure/B8580785.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)



![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
